molecular formula C22H18F2N4O2 B10937615 N-(2,4-difluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2,4-difluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10937615
M. Wt: 408.4 g/mol
InChI Key: KTCMNLQQQKSXQB-UHFFFAOYSA-N
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Description

N~4~-(2,4-DIFLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes both difluorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,4-DIFLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,4-difluorophenyl and 3-methoxyphenyl derivatives, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include sodium acetate, NaI, methyltriphenylphosphonium bromide, and sodium bis(trimethylsilyl)amide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,4-DIFLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-(2,4-DIFLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N4-(2,4-DIFLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives and compounds with difluorophenyl or methoxyphenyl groups. Examples include:

Uniqueness

N~4~-(2,4-DIFLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18F2N4O2

Molecular Weight

408.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18F2N4O2/c1-12-20-16(22(29)26-18-8-7-14(23)10-17(18)24)11-19(25-21(20)28(2)27-12)13-5-4-6-15(9-13)30-3/h4-11H,1-3H3,(H,26,29)

InChI Key

KTCMNLQQQKSXQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4=C(C=C(C=C4)F)F)C

Origin of Product

United States

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